molecular formula C12H14N2 B569570 (R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine CAS No. 116650-33-0

(R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine

Cat. No.: B569570
CAS No.: 116650-33-0
M. Wt: 186.258
InChI Key: UFRCIKMHUAOIAT-MRVPVSSYSA-N
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Description

®-2,3,4,9-tetrahydro-1H-carbazol-3-amine is a chiral amine derivative of carbazole, a tricyclic aromatic compound. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,3,4,9-tetrahydro-1H-carbazol-3-amine typically involves the reduction of the corresponding ketone or imine precursor. One common method is the asymmetric reduction of 2,3,4,9-tetrahydro-1H-carbazol-3-one using chiral catalysts or reagents to achieve the desired enantiomer. Another approach involves the reductive amination of 2,3,4,9-tetrahydro-1H-carbazol-3-one with an appropriate amine source under hydrogenation conditions.

Industrial Production Methods

Industrial production of ®-2,3,4,9-tetrahydro-1H-carbazol-3-amine may involve large-scale asymmetric hydrogenation processes using chiral catalysts. These processes are optimized for high yield and enantiomeric purity, often employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-2,3,4,9-tetrahydro-1H-carbazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitroso compound.

    Reduction: The compound can be further reduced to form the fully saturated amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitroso derivatives.

    Reduction: Formation of fully saturated amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

®-2,3,4,9-tetrahydro-1H-carbazol-3-amine has diverse applications in scientific research:

    Chemistry: Used as a chiral building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand for various biological targets, including enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs for neurological disorders.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2,3,4,9-tetrahydro-1H-carbazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-2,3,4,9-tetrahydro-1H-carbazol-3-amine: The enantiomer of the compound, with potentially different biological activities.

    Carbazole: The parent compound, lacking the amine group and chiral center.

    2,3,4,9-tetrahydro-1H-carbazol-3-one: The ketone precursor used in the synthesis of the amine derivative.

Uniqueness

®-2,3,4,9-tetrahydro-1H-carbazol-3-amine is unique due to its chiral nature and the presence of the amine group, which imparts specific chemical reactivity and biological activity. Its enantiomeric purity and the ability to selectively interact with chiral biological targets make it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

(3R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-4,8,14H,5-7,13H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRCIKMHUAOIAT-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C[C@@H]1N)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670105
Record name (3R)-2,3,4,9-Tetrahydro-1H-carbazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116650-33-0
Record name (3R)-2,3,4,9-Tetrahydro-1H-carbazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2,3,4,9-Tetrahydro-1H-carbazol-3-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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